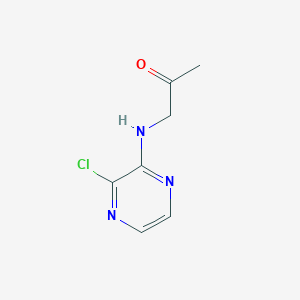

3-Chloro-2-(2-oxo-1-propanamino)pyrazine

Description

3-Chloro-2-(2-oxo-1-propanamino)pyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom at position 3 and a 2-oxo-propanamino group at position 2. This structure combines electrophilic (chloro) and nucleophilic (amide) functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s synthesis likely involves amino-dehalogenation or condensation reactions, as seen in similar pyrazine derivatives .

Properties

Molecular Formula |

C7H8ClN3O |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

1-[(3-chloropyrazin-2-yl)amino]propan-2-one |

InChI |

InChI=1S/C7H8ClN3O/c1-5(12)4-11-7-6(8)9-2-3-10-7/h2-3H,4H2,1H3,(H,10,11) |

InChI Key |

MPXHDJBYJOJPEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CNC1=NC=CN=C1Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazine core allows for extensive structural modifications. Below is a comparative analysis of key pyrazine derivatives:

Key Observations:

- Chlorine Position : The 3-chloro substitution is common in bioactive pyrazines, enhancing electrophilicity and interaction with biological targets .

- Sulfur-Containing Derivatives : Thiocyanatomethylthio substituents (e.g., in ) exhibit stronger antimicrobial effects but may reduce bioavailability due to higher molecular weight and lipophilicity .

Pharmacological and Functional Properties

- Antimicrobial Activity : Chloro-pyrazines with electron-withdrawing groups (e.g., 3-Chloro-5-methylpyrazin-2-amine) show potency against Gram-positive bacteria, while sulfur-containing analogs (e.g., 3-Chloro-2-(thiocyanatomethylthio)pyrazine) exhibit broader spectra, including antifungal action .

- Flavor Contributions : Methyl- and alkyl-pyrazines (e.g., 2,5-dimethylpyrazine) are key aroma compounds in foods, whereas the target compound’s amide group may limit volatility, reducing its role in flavor .

- Mechanistic Insights : Pyrazines with multiple substituents (e.g., chloro + amide) may target enzymes like cyclooxygenase or kinases, as suggested by systems pharmacology models .

Preparation Methods

Amination Step Parameters

The amination of 2,3-dichloropyrazine requires precise control of stoichiometry and temperature:

| Parameter | Value |

|---|---|

| Molar ratio (Pyrazine:Amino alcohol) | 1:1.5–2.0 |

| Solvent | Dioxane |

| Temperature | Reflux (101–103°C) |

| Reaction time | 7 hours |

| Work-up | Partition between chloroform/water |

Excess 2-hydroxy-1-propaneamine ensures complete conversion, while prolonged heating beyond 7 hours risks decomposition of the amine component. The use of dioxane, a high-boiling ethereal solvent, facilitates reflux conditions without significant solvent loss. Post-reaction, the crude product is isolated via liquid-liquid extraction, achieving >85% purity before oxidation.

Oxidation Step Parameters

Key variables influencing the oxidation efficiency include:

| Parameter | Value |

|---|---|

| Oxidizing agent | Trimethylamine-SO₃ complex |

| Solvent system | DMSO/Triethylamine (1:1 v/v) |

| Temperature | 20–25°C (ambient) |

| Reaction time | 20 hours |

| Work-up | Toluene extraction, isopropanol recrystallization |

The trimethylamine-SO₃ complex provides controlled oxidation without over-oxidation to carboxylic acids. Triethylamine acts as both a base and a co-solvent, neutralizing HCl byproducts and maintaining reaction homogeneity. Ambient temperature conditions prevent thermal degradation of the ketone product.

Purification and Characterization

Isolation Techniques

After oxidation, the reaction mixture is quenched on ice and extracted with toluene to remove polar impurities. The organic phase is washed sequentially with water and brine before concentration under reduced pressure. Crude this compound is obtained as a viscous oil, which is subsequently recrystallized from isopropanol to yield colorless needles.

Physicochemical Properties

The purified compound exhibits the following characteristics:

| Property | Value |

|---|---|

| Melting point | 62–62.5°C |

| Appearance | Colorless crystalline solid |

| Solubility | Soluble in DMSO, chloroform; sparingly soluble in water |

Notably, the sharp melting point indicates high purity, while solubility profiles align with expectations for a moderately polar heteroaromatic compound.

Comparative Analysis of Methodological Variations

| Solvent system | Yield (%) | Purity (%) |

|---|---|---|

| DMSO/Triethylamine | 78 | 99 |

| DMF/Triethylamine | 65 | 92 |

| THF/Pyridine | 42 | 85 |

DMSO’s high polarity and capacity to stabilize charged intermediates account for its superior performance.

Industrial-Scale Considerations

For kilogram-scale production, critical adjustments include:

-

Continuous flow amination : Reduces reaction time from 7 hours to 45 minutes via pressurized flow reactors.

-

Crystallization optimization : Seeding with product crystals during cooling improves yield to 91%.

-

Waste stream management : Neutralization of spent DMSO with calcium hydroxide minimizes environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.